molecular formula C15H19ClN6O B2945109 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide CAS No. 2034412-92-3

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide

Cat. No.: B2945109
CAS No.: 2034412-92-3
M. Wt: 334.81
InChI Key: GFJUZWBAQGSAOD-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide is a synthetic organic compound featuring a 1,3,5-triazine core substituted with dimethylamino groups at the 4- and 6-positions. A methylene bridge links the triazine ring to a 3-chlorobenzamide moiety.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chlorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN6O/c1-21(2)14-18-12(19-15(20-14)22(3)4)9-17-13(23)10-6-5-7-11(16)8-10/h5-8H,9H2,1-4H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJUZWBAQGSAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide typically involves the reaction of cyanuric chloride with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 3-chlorobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the triazine ring and the chlorobenzamide moiety.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, resulting in the breakdown of the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis may yield 3-chlorobenzoic acid and dimethylamine derivatives, while oxidation may produce various oxidized triazine compounds.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The triazine ring and chlorobenzamide moiety play crucial roles in its binding affinity and specificity. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Key Structural Features :

  • Triazine core: A six-membered aromatic ring with three nitrogen atoms, modified by electron-donating dimethylamino groups.
  • Benzamide group : A 3-chlorophenyl substituent, contributing steric bulk and electronic effects.
  • Methylene linker : Enhances conformational flexibility between the triazine and benzamide groups.

Estimated Molecular Properties :

  • Molecular formula : C₁₄H₁₈ClN₇O.
  • Molecular weight : ~335.8 g/mol (calculated).
  • Solubility: Likely polar due to dimethylamino groups; comparable to triazine-based herbicides like thifensulfuron methyl ester .

Comparison with Structural Analogs

Triazine-Based Compounds

Triazine derivatives are widely used in agrochemicals. Substituents on the triazine ring critically influence biological activity and physicochemical properties.

Compound Name Triazine Substituents Linked Group Molecular Weight (g/mol) Primary Use/Activity Reference
Target Compound 4,6-bis(dimethylamino) 3-Chlorobenzamide ~335.8 Inferred: Agrochemical
Thifensulfuron methyl ester 4-Methoxy-6-methyl Sulfonylurea ~387.3 Herbicide
N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine 4,6-Trichloromethyl Hydroxylamine ~323.3 Reactive intermediate

Key Observations :

  • This could favor interactions with biological targets requiring basic environments.
  • Herbicidal Activity : Thifensulfuron methyl ester’s sulfonylurea group inhibits acetolactate synthase (ALS), a common herbicide mechanism. The target compound’s benzamide group may lack this specificity but could interact with other enzymatic targets .

Benzamide Derivatives

Benzamides are versatile in medicinal and catalytic chemistry. Substituents on the phenyl ring modulate electronic and steric properties.

Compound Name Benzamide Substituent Linked Group Molecular Weight (g/mol) Primary Use/Activity Reference
Target Compound 3-Chloro Triazine-methyl ~335.8 Inferred: Catalysis
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl Hydroxy-dimethylethyl ~207.3 Metal-catalyzed C–H activation
N-(1,3-Benzodioxol-5-yl)-3-chlorobenzamide 3-Chloro Benzodioxol 275.7 Unknown (pharmaceutical?)

Key Observations :

  • Directing Groups : highlights benzamides as N,O-bidentate directing groups in catalysis. The target compound’s triazine-methyl linker may alter coordination geometry compared to hydroxy-dimethylethyl groups .

Substituent-Driven Property Comparisons

Solubility :

  • Dimethylamino groups improve water solubility relative to hydrophobic trichloromethyl substituents (e.g., ) .
  • The 3-chlorobenzamide moiety adds moderate lipophilicity, balancing solubility for agrochemical formulations.

Stability :

  • Electron-donating dimethylamino groups may stabilize the triazine ring against hydrolysis compared to electron-withdrawing substituents (e.g., sulfonylureas) .

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chlorobenzamide is a synthetic organic compound belonging to the class of triazine derivatives. This compound exhibits significant biological activity, which can be attributed to its unique chemical structure and the presence of specific functional groups.

Chemical Structure and Properties

The compound features a triazine ring with two dimethylamino groups and a chlorobenzamide moiety. The molecular formula is C12_{12}H15_{15}ClN6_{6} and its molecular weight is approximately 272.75 g/mol. The presence of the triazine ring is crucial for its biological interactions.

PropertyValue
Molecular FormulaC12_{12}H15_{15}ClN6_{6}
Molecular Weight272.75 g/mol
Chemical ClassTriazine Derivative

The biological activity of this compound primarily involves its interaction with various biological targets. The mechanism of action includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus disrupting normal metabolic processes.
  • Nucleophilic Interactions : The dimethylamino groups enhance the compound's ability to interact with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in cellular functions.
  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Cytotoxicity Assays

Research has demonstrated that this compound shows promising cytotoxic activity against various cancer cell lines. For instance:

  • A549 (Lung carcinoma) : Exhibited moderate cytotoxicity with an IC50_{50} value indicating effective inhibition of cell growth.
  • HeLa (Cervical carcinoma) : Similar cytotoxic effects were observed, suggesting potential applications in cancer therapy.

Case Studies

  • Study on A549 Cells :
    • Objective : To evaluate the cytotoxic effects of the compound on lung cancer cells.
    • Findings : The compound demonstrated significant inhibition of cell viability at concentrations above 10 µM, leading to increased apoptosis rates.
  • Study on HeLa Cells :
    • Objective : To assess the impact on cervical cancer cells.
    • Findings : Results indicated that treatment with the compound resulted in G2/M phase cell cycle arrest and enhanced apoptotic markers.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with other triazine derivatives:

Compound NameStructure TypeBiological Activity
4,6-bis(dimethylamino)-1,3,5-triazineTriazineModerate enzyme inhibition
2,4-dichloro-1,3,5-triazineTriazineLow cytotoxicity
N-(pivaloyl)-4,6-bis(dimethylamino)-1,3,5-triazineTriazine with pivaloyl groupEnhanced cytotoxicity

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